

Application Notes and Protocols for Y 105 in Fluorescence Microscopy

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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of **Y 105**, a novel fluorescent probe, in various fluorescence microscopy applications. **Y 105** is designed for high-specificity labeling and imaging of intracellular targets, offering significant advantages in sensitivity and photostability. Its utility spans from basic cell biology research to advanced drug discovery and development, enabling detailed visualization and quantification of cellular processes. This document outlines the key properties of **Y 105**, provides detailed protocols for its use in cell and tissue imaging, and illustrates its application in studying cellular signaling pathways.

Data Presentation: Properties of Y 105

The optical and physical properties of **Y 105** are summarized below. These characteristics make it a versatile tool for a range of fluorescence microscopy techniques.

Property	Value
Excitation Maximum (λ_{ex})	490 nm
Emission Maximum (λ_{em})	525 nm
Molar Extinction Coefficient	$>80,000 \text{ M}^{-1}\text{cm}^{-1}$
Quantum Yield (Φ)	>0.9
Photostability	High
Solubility	DMSO, DMF, water
Molecular Weight	$\sim 550 \text{ g/mol}$
Target Specificity	[Specify Target Molecule/Organelle]

Experimental Protocols

Protocol 1: In Vitro Live Cell Staining with Y 105

This protocol describes the general procedure for staining live cultured cells with **Y 105**. Optimization may be required depending on the cell type and experimental conditions.

Materials:

- **Y 105** stock solution (1 mM in DMSO)
- Live cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel. Ensure cells are healthy and actively growing before staining.[\[1\]](#)

- **Reagent Preparation:** Prepare a working solution of **Y 105** by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting concentration of 1-5 μM is recommended.
- **Staining:** Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the **Y 105** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
- **Imaging:** Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for **Y 105** (e.g., excitation at 488 nm and emission collection at 500-550 nm).

Protocol 2: Immunofluorescence Staining of Fixed Cells with Y 105-conjugated Antibodies

This protocol outlines the use of **Y 105**-conjugated secondary antibodies for indirect immunofluorescence.

Materials:

- Cells cultured on coverslips
- PBS, pH 7.4
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[\[2\]](#)
- Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)[\[2\]](#)
- Primary antibody (specific to the target of interest)
- **Y 105**-conjugated secondary antibody

- Antifade mounting medium

Procedure:

- Cell Fixation: Wash cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[\[2\]](#)
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[\[2\]](#)
- Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
- Secondary Antibody Incubation: Dilute the **Y 105**-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for **Y 105**.

Protocol 3: Staining of Tissue Sections with Y 105

This protocol provides a general guideline for staining paraffin-embedded or frozen tissue sections.

Materials:

- Tissue sections mounted on microscope slides
- Deparaffinization and rehydration solutions (for paraffin-embedded sections)
- Antigen retrieval buffer (if required)
- PBS, pH 7.4
- Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal serum in PBS)
- **Y 105** staining solution (direct staining) or primary/**Y 105**-secondary antibodies (indirect staining)
- Antifade mounting medium

Procedure:

- Sample Preparation:
 - Paraffin-embedded sections: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
 - Frozen sections: Bring the slides to room temperature and fix with cold acetone or methanol if required.
- Antigen Retrieval: If necessary, perform antigen retrieval using a suitable buffer and heating method (e.g., citrate buffer, pH 6.0, at 95-100°C for 20-30 minutes).
- Permeabilization and Blocking: Permeabilize the tissue sections with Triton X-100 in PBS, followed by blocking with a suitable blocking buffer for 1 hour.
- Staining:

- Direct Staining: Incubate the sections with the **Y 105** working solution for 1-2 hours at room temperature.
- Indirect Staining: Incubate with the primary antibody, followed by washes and incubation with the **Y 105**-conjugated secondary antibody, as described in Protocol 2.
- Washing: Wash the sections thoroughly with PBS.
- Counterstaining (Optional): A nuclear counterstain such as DAPI can be used.
- Mounting and Imaging: Mount the slides with an antifade mounting medium and image using a fluorescence microscope.

Visualizations

Experimental Workflow for Immunofluorescence

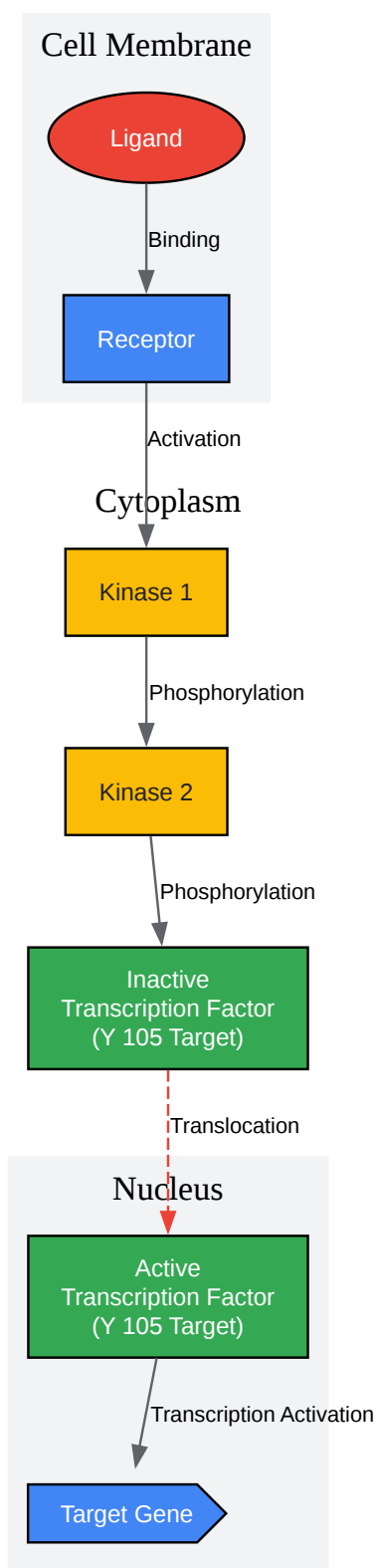


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Caption: General workflow for indirect immunofluorescence using **Y 105**.

Signaling Pathway Analysis with Y 105

Y 105 can be utilized to visualize the localization or activation of key proteins in a signaling pathway. For example, in a generic kinase cascade, **Y 105**-labeled antibodies can be used to track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.



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Caption: Visualization of transcription factor translocation with **Y 105**.

Applications in Drug Development

The unique properties of **Y 105** make it a valuable tool in various stages of drug discovery and development:

- **Target Identification and Validation:** **Y 105** can be used to confirm the subcellular localization of a drug target and to visualize changes in its expression or localization in response to stimuli.
- **High-Content Screening (HCS):** The brightness and photostability of **Y 105** are ideal for automated imaging and quantification in HCS assays, enabling the screening of large compound libraries for their effects on cellular phenotypes.
- **Mechanism of Action Studies:** By labeling specific cellular components, **Y 105** can help elucidate the mechanism of action of a drug candidate by revealing its effects on cellular morphology, organelle function, or signaling pathways.
- **Pharmacodynamics (PD) and Biomarker Analysis:** In preclinical studies, **Y 105** can be used to develop PD and biomarker assays to assess target engagement and the biological effects of a drug in tissue samples.^[3]

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	- Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching	- Ensure the microscope filters match the excitation/emission spectra of Y 105.- Optimize the probe concentration and incubation time.- Use an antifade reagent and minimize light exposure.
High Background	- Probe concentration too high- Inadequate washing- Non-specific antibody binding	- Decrease the probe concentration.- Increase the number and duration of wash steps.- Optimize blocking conditions and antibody dilutions.
Phototoxicity (Live Cells)	- High illumination intensity- Prolonged exposure to excitation light	- Reduce the laser power or illumination intensity.- Minimize the exposure time and the frequency of image acquisition.- Use a more sensitive camera.

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- To cite this document: BenchChem. [Application Notes and Protocols for Y 105 in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173443#y-105-in-fluorescence-microscopy-protocols]

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